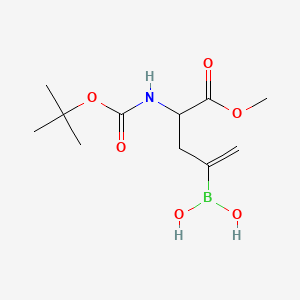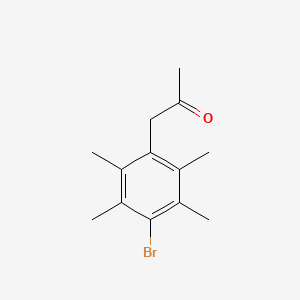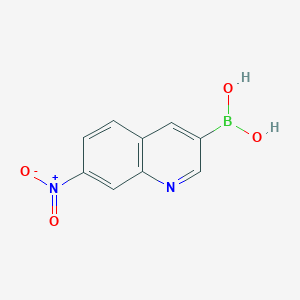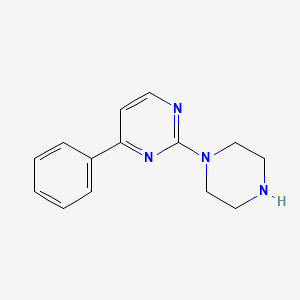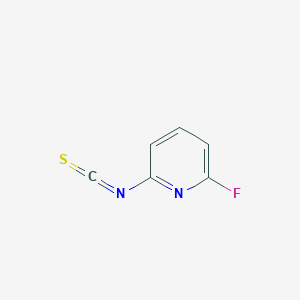
2-Fluoro-6-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and isothiocyanate groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isothiocyanatopyridine typically involves the introduction of fluorine and isothiocyanate groups into the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Addition Reactions: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aminopyridines: Formed from reduction reactions.
Applications De Recherche Scientifique
2-Fluoro-6-isothiocyanatopyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic addition reactions.
6-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its stability and reactivity.
2-Chloro-6-isothiocyanatopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-6-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides high reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H3FN2S |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-fluoro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
Clé InChI |
UCKKCYQTAOYMNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


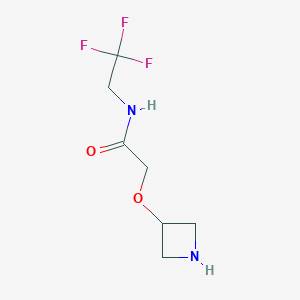

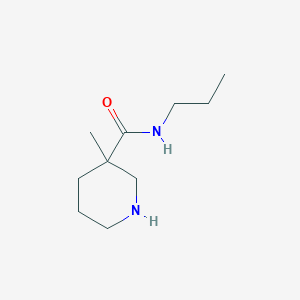
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
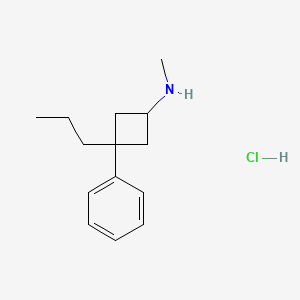
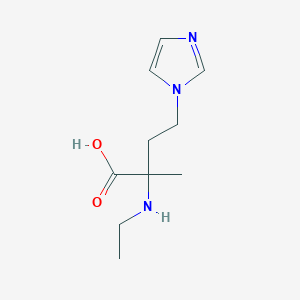
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
